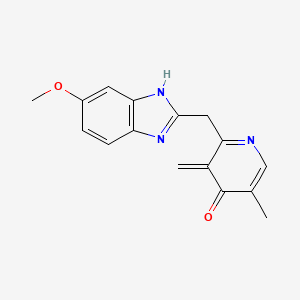
Desulfoxide4-DemethylOmeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desulfoxide4-DemethylOmeprazole is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.3251 g/mol . It is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease and peptic ulcer disease . This compound is characterized by the removal of a sulfoxide group and a methyl group from the parent compound, omeprazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desulfoxide4-DemethylOmeprazole typically involves multiple steps, starting from the parent compound, omeprazole. The key steps include:
Demethylation: Removal of a methyl group from omeprazole.
Desulfoxidation: Removal of the sulfoxide group.
These reactions are generally carried out under controlled conditions using specific reagents and catalysts. For instance, demethylation can be achieved using reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) in an appropriate solvent . Desulfoxidation can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Desulfoxide4-DemethylOmeprazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Desulfoxide4-DemethylOmeprazole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is employed in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of Desulfoxide4-DemethylOmeprazole involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the hydrogen-potassium ATPase pump on the luminal surface of the parietal cell membrane, thereby reducing gastric acid secretion . This inhibition is achieved through the formation of a covalent bond with the enzyme, leading to its irreversible inactivation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of omeprazole with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Desulfoxide4-DemethylOmeprazole is unique due to the absence of the sulfoxide and methyl groups, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in absorption, distribution, metabolism, and excretion compared to other proton pump inhibitors .
Propriétés
Numéro CAS |
1384163-92-1 |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
2-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C16H17N3O2/c1-9-8-17-13(10(2)16(9)20)7-15-18-12-5-4-11(21-3)6-14(12)19-15/h4-6,8H,7H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
JGZCGSDRNJLWDD-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C)C1=O)CC2=NC3=C(N2)C=C(C=C3)OC |
SMILES canonique |
CC1=CNC(=C(C1=O)C)CC2=NC3=C(N2)C=C(C=C3)OC |
Synonymes |
2-[(6-Methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-4(1H)-pyridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















